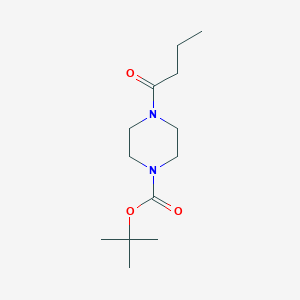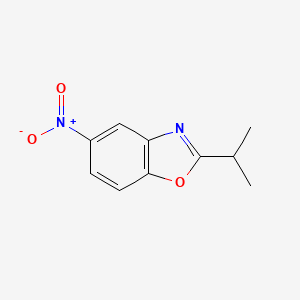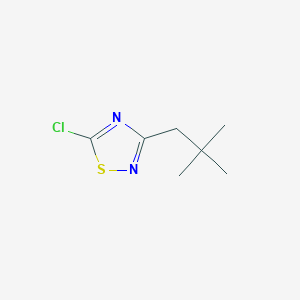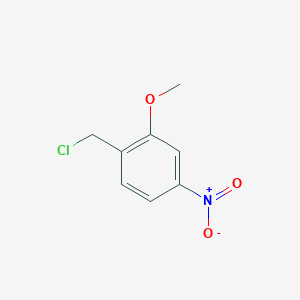
1-(chloromethyl)-2-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-methoxy-4-nitrobenzene, also known as CMN, is an organochlorine compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields of science, such as organic synthesis, analytical chemistry, and biochemistry. It is also an important intermediate in the production of pharmaceuticals and other chemicals. CMN is a highly reactive compound, and its reactivity can be used to its advantage in various research applications.
Wirkmechanismus
1-(chloromethyl)-2-methoxy-4-nitrobenzene has a highly reactive nature, which makes it a useful reagent in organic synthesis. It reacts with a variety of other compounds, including amines, alcohols, and carbonyl compounds. The reaction of 1-(chloromethyl)-2-methoxy-4-nitrobenzene with amines and alcohols produces nitroalkanes, while the reaction of 1-(chloromethyl)-2-methoxy-4-nitrobenzene with carbonyl compounds produces nitroalkenes.
Biochemical and Physiological Effects
1-(chloromethyl)-2-methoxy-4-nitrobenzene has been found to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 1-(chloromethyl)-2-methoxy-4-nitrobenzene has been found to have antimicrobial activity, and it has been shown to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-(chloromethyl)-2-methoxy-4-nitrobenzene in laboratory experiments are its low cost and its high reactivity. It is also relatively easy to synthesize and handle. However, there are some potential limitations to using 1-(chloromethyl)-2-methoxy-4-nitrobenzene in laboratory experiments. For example, it is a highly reactive compound, and it can react with other compounds in a laboratory environment. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(chloromethyl)-2-methoxy-4-nitrobenzene in scientific research. These include the development of new synthetic methods for the production of 1-(chloromethyl)-2-methoxy-4-nitrobenzene, the exploration of its potential applications in the production of pharmaceuticals and other compounds, and the investigation of its potential biochemical and physiological effects. In addition, further research is needed to better understand the mechanisms of action of 1-(chloromethyl)-2-methoxy-4-nitrobenzene and its potential toxicity.
Synthesemethoden
1-(chloromethyl)-2-methoxy-4-nitrobenzene can be synthesized in a variety of ways, including the reaction of 4-nitrochlorobenzene with sodium methoxide in methanol, the reaction of 4-nitrochlorobenzene with dimethylsulfoxide, and the reaction of 4-nitrochlorobenzene with sodium ethoxide in ethanol. The reaction of 4-nitrochlorobenzene with dimethylsulfoxide is the most commonly used method for the synthesis of 1-(chloromethyl)-2-methoxy-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(chloromethyl)-2-methoxy-4-nitrobenzene is widely used in various scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in analytical chemistry, and as a ligand in biochemistry. It is also used in the production of pharmaceuticals and other chemicals. In addition, 1-(chloromethyl)-2-methoxy-4-nitrobenzene is used in the production of dyes, pigments, and other organic compounds.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSQSWCBVZRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

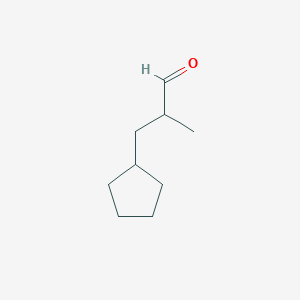
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

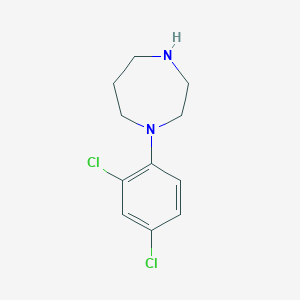


![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
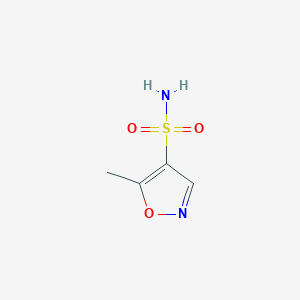
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
